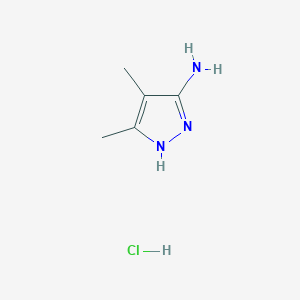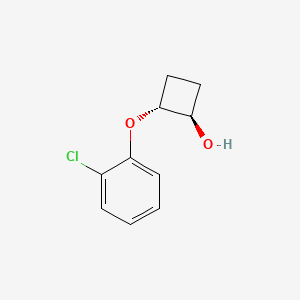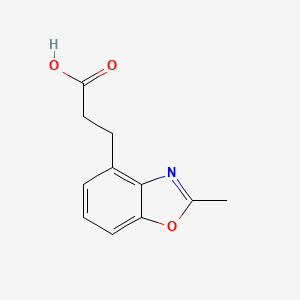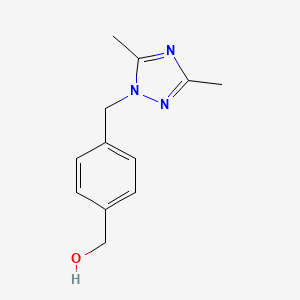
4,5-Dimethyl-1H-pyrazol-3-ylamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "4,5-Dimethyl-1H-pyrazol-3-ylamine hydrochloride" is not directly mentioned in the provided papers. However, the papers discuss various derivatives and related compounds of the pyrazole class, which share a common pyrazole core structure. Pyrazoles are a class of organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. They are known for their diverse range of biological activities and applications in pharmaceutical chemistry .
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the reaction of hydrazines with various reagents to form the pyrazole ring. For instance, 1,4-disubstituted 5-hydroxy-1H-pyrazoles were prepared from hydrazines and 3-(dimethylamino)propenoates through acid-catalyzed treatment followed by heating in methanol and triethylamine . Another example is the synthesis of 3,5-dimethyl-1H-pyrazole derivatives, which were prepared by treating 3,5-dimethyl-1H-pyrazole with ethylchloroacetate and subsequent reactions to form various heterocyclic compounds . Additionally, aminoalkylation of 3,5-dimethylpyrazole has been used to prepare pyrazole ligands for complexation with rhodium .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often confirmed using spectroscopic techniques such as infrared spectroscopy, nuclear magnetic resonance (NMR), and X-ray diffraction. For example, the structure of 3,4-dimethyl-1H-yl-pyrazole was analyzed using these methods . Similarly, the crystal structure of various pyrazole derivatives has been determined to confirm the regioisomer formed during synthesis .
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions, including cyclocondensation, condensation with aldehydes to form Schiff bases, and reactions with chloroacetyl chloride to produce azetidin-2-ones . They can also react with primary and secondary amino functions to form stable adducts for chromatographic analysis . The reactivity of these compounds is influenced by their molecular structure, as indicated by the planarity of CH3 groups linked to the nitrogen atom in certain pyrazole derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives, such as solubility, vibrational frequencies, and molecular electrostatic potential, are often studied using various spectroscopic and computational methods. For instance, the solubility of pyrazolate rhodium(I) complexes in polar solvents like water was reported . DFT calculations have been used to study the vibrational frequencies and molecular electrostatic potential of pyrazole derivatives . These studies provide insights into the stability, reactivity, and potential biological activity of the compounds.
Applications De Recherche Scientifique
Antibacterial and DNA Photocleavage Activity
Some derivatives of 4,5-dimethyl-1H-pyrazol-3-ylamine hydrochloride have shown significant antibacterial and DNA photocleavage activity. For instance, certain acetophenone oximes and their silver complexes derived from 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-arylethanones demonstrated excellent antibacterial activity against various bacterial strains and were capable of degrading DNA forms at low concentrations (Sharma et al., 2020).
Antimicrobial Activity
Derivatives synthesized from 4,5-dimethyl-1H-pyrazol-3-ylamine hydrochloride, such as pyrazolo[4,3-d]oxazinone, have shown promising results in antimicrobial activities against both Gram-positive and Gram-negative bacteria (Bildirici, Şener, & Tozlu, 2007).
Corrosion Inhibition
Compounds such as 2-(3-methyl-1H-pyrazol-5-yl) pyridine, derived from 3,5-dimethyl-1H-pyrazole, have been studied for their efficiency in inhibiting steel corrosion in acidic environments. These compounds have shown significant inhibition effects, acting primarily as cathodic inhibitors (Bouklah et al., 2005).
Anticancer Agents
Novel pyrazole derivatives including 4,5-dimethyl-1H-pyrazol-3-ylamine hydrochloride analogs have been synthesized and evaluated for their anticancer activities. Some of these compounds showed higher anticancer activity than the reference drug, doxorubicin (Hafez, El-Gazzar, & Al-Hussain, 2016).
Safety and Hazards
The compound is classified under the GHS07 pictogram, with a signal word of "Warning" . Hazard statements include H302 (Harmful if swallowed) and H319 (Causes serious eye irritation) . Precautionary statements include P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Propriétés
IUPAC Name |
4,5-dimethyl-1H-pyrazol-3-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3.ClH/c1-3-4(2)7-8-5(3)6;/h1-2H3,(H3,6,7,8);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUPOYALEIXLCQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NN=C1N)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dimethyl-1H-pyrazol-3-ylamine hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1'-Methyl-2'-oxospiro[cyclopropane-1,3'-indoline]-2-carboxylic acid](/img/structure/B2530978.png)
![2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)thio]-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2530979.png)

![4-ethyl-5-[2-(4-methylphenyl)quinolin-4-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2530981.png)


![N-[3-(4-chlorophenyl)-4-oxochromen-2-yl]-2-(4-methylpiperidin-1-yl)acetamide](/img/structure/B2530988.png)
![(E)-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2530989.png)
![2-(Methoxycarbonyl)-2-azabicyclo[2.2.2]octane-6-carboxylic acid](/img/structure/B2530991.png)



![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3,4-dimethylbenzamide](/img/structure/B2530999.png)
